4-Benzyloxy-2,6-difluorobenzoic acid 4-Benzyloxy-2,6-difluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 335140-79-9
VCID: VC4153493
InChI: InChI=1S/C14H10F2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
SMILES: C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C(=O)O)F
Molecular Formula: C14H10F2O3
Molecular Weight: 264.228

4-Benzyloxy-2,6-difluorobenzoic acid

CAS No.: 335140-79-9

Cat. No.: VC4153493

Molecular Formula: C14H10F2O3

Molecular Weight: 264.228

* For research use only. Not for human or veterinary use.

4-Benzyloxy-2,6-difluorobenzoic acid - 335140-79-9

Specification

CAS No. 335140-79-9
Molecular Formula C14H10F2O3
Molecular Weight 264.228
IUPAC Name 2,6-difluoro-4-phenylmethoxybenzoic acid
Standard InChI InChI=1S/C14H10F2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Standard InChI Key DLMDJHHWRKCELX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The structural framework of 4-benzyloxy-2,6-difluorobenzoic acid consists of a benzoic acid core substituted with fluorine atoms at the 2- and 6-positions and a benzyloxy group (-OCH2_2C6_6H5_5) at the 4-position. The IUPAC name, 4-(benzyloxy)-2,6-difluorobenzoic acid, reflects this substitution pattern . The presence of fluorine atoms introduces electronegativity, while the benzyloxy group contributes steric bulk and potential for π-π interactions.

The compound’s canonical SMILES representation, \text{O=C(O)C1=C(F)C=C(OCC2=CC=CC=C2)C=C1F, encodes its connectivity . Its InChIKey, DLMDJHHWRKCELX-UHFFFAOYSA-N, provides a unique identifier for computational and database applications .

Physical and Spectral Properties

4-Benzyloxy-2,6-difluorobenzoic acid is typically isolated as a white crystalline solid with a purity of 95% in commercial samples . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC14H10F2O3\text{C}_{14}\text{H}_{10}\text{F}_{2}\text{O}_{3}
Molecular Weight264.23 g/mol
Purity95%
CAS Number335140-79-9

The compound’s solubility is influenced by its polar carboxylic acid group and hydrophobic benzyloxy moiety, rendering it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderately soluble in ethanol.

Synthesis and Production

Industrial Manufacturing

Industrial production scales the above methods, optimizing for yield and cost-efficiency. Continuous-flow reactors and catalytic systems may enhance the substitution kinetics of the fluorine atoms .

Chemical Reactivity and Functionalization

Substitution Reactions

The fluorine atoms at the 2- and 6-positions are susceptible to nucleophilic substitution. For example, reaction with methoxide ions (CH3O\text{CH}_3\text{O}^-) in DMSO replaces fluorine with methoxy groups, yielding 4-benzyloxy-2,6-dimethoxybenzoic acid .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical reactions:

  • Esterification: Treatment with methanol and sulfuric acid produces the methyl ester (CAS 1993479-31-4) .

  • Amide Formation: Coupling with amines via carbodiimide-mediated reactions generates amides for pharmaceutical applications.

Stability and Degradation

The benzyloxy group is stable under acidic conditions but cleaved by hydrogenolysis (H2_2, Pd/C) to yield 4-hydroxy-2,6-difluorobenzoic acid.

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound’s dual functionality (acid and ether) makes it valuable in synthesizing:

  • Ligands for Catalysis: Chelating agents for transition metals in asymmetric synthesis.

  • Polymer Precursors: Monomers for fluorinated polyesters with enhanced thermal stability .

Pharmaceutical Intermediates

While direct biological data are scarce, structural analogs like 2,6-difluoro-4-methoxybenzoic acid (CAS 123843-65-2) exhibit anti-inflammatory and kinase-inhibitory properties , suggesting potential for derivative development.

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

CompoundCAS NumberSubstituentMolecular WeightKey Properties
4-Butoxy-2,6-difluorobenzoic acid123843-56-1Butoxy (-OC4_4H9_9)230.21 g/mol Increased lipophilicity
2,6-Difluoro-4-methoxybenzoic acid123843-65-2Methoxy (-OCH3_3)188.13 g/mol Enhanced solubility in water

The benzyloxy group in 4-benzyloxy-2,6-difluorobenzoic acid confers greater steric hindrance compared to smaller alkoxy substituents, influencing reaction kinetics and regioselectivity .

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